molecular formula C18H15N5O2S B12456429 (4E)-3-methyl-5-oxo-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4E)-3-methyl-5-oxo-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B12456429
M. Wt: 365.4 g/mol
InChI Key: QERPNYKQWBQSOI-UHFFFAOYSA-N
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Description

4-[2-(4-benzoylphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-benzoylphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide typically involves a multi-step process:

    Diazotization Reaction: The starting material, 4-aminobenzophenone, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methyl-5-oxo-2H-pyrazole-1-carbothioamide under basic conditions to form the desired product.

The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazonium intermediate and the efficiency of the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-benzoylphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[2-(4-benzoylphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.

    Materials Science: It is used in the development of organic semiconductors and photoactive materials.

    Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[2-(4-benzoylphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. Additionally, the compound can generate reactive oxygen species (ROS) under certain conditions, contributing to its cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-bromophenyl)diazen-1-yl]phenol
  • 4-[2-[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid
  • 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride

Uniqueness

Compared to similar compounds, 4-[2-(4-benzoylphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide is unique due to its specific structural features, such as the presence of the benzoyl group and the pyrazole ring

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

4-[(4-benzoylphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C18H15N5O2S/c1-11-15(17(25)23(22-11)18(19)26)21-20-14-9-7-13(8-10-14)16(24)12-5-3-2-4-6-12/h2-10,22H,1H3,(H2,19,26)

InChI Key

QERPNYKQWBQSOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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